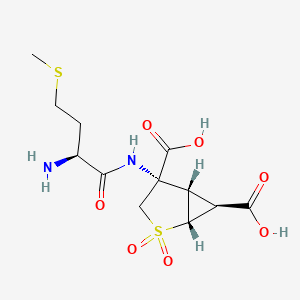

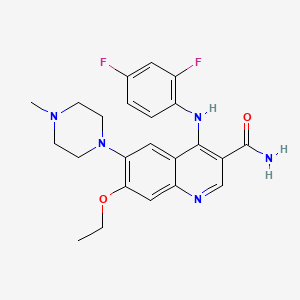

![molecular formula C16H13N5 B1663866 N-{4-[4-氨基-6-(4-甲氧基苯基)呋喃[2,3-D]嘧啶-5-基]苯基}-N'-[2-氟-5-(三氟甲基)苯基]脲 CAS No. 501693-25-0](/img/structure/B1663866.png)

N-{4-[4-氨基-6-(4-甲氧基苯基)呋喃[2,3-D]嘧啶-5-基]苯基}-N'-[2-氟-5-(三氟甲基)苯基]脲

描述

This compound is a novel class of furo[2,3-d]pyrimidines that has been discovered as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases . It belongs to the class of organic compounds known as 2,3-diphenylfurans, which are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions .

Molecular Structure Analysis

The molecular structure of this compound has been determined by x-ray diffraction with a resolution of 1.71 Å . The compound forms a complex with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a protein in Homo sapiens .Physical And Chemical Properties Analysis

The compound has a molecular weight of 537.4651 and a chemical formula of C27H19F4N5O3 . Further physical and chemical properties are not detailed in the available resources.科学研究应用

Dual Inhibitors of Tie-2 and VEGFR2 Receptor Tyrosine Kinases

A novel class of furo[2,3-d]pyrimidines, including the specified compound, has been discovered as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases. This class, particularly the compound 4-amino-3-(4-((2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine, demonstrates remarkably enhanced activity against both enzymes. The activity is rationalized based on the X-ray crystal structure, showing efficacy at <3 nM on both TK receptors (Miyazaki et al., 2005).

Potent Anti-CML Activity

Another study synthesized 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea receptor tyrosine kinase inhibitors, which showed potent activity against the human chronic myeloid leukemia (CML) cell line K562, with minimal cellular toxicity. This compound exerted its effect through a significantly reduced protein phosphorylation of the PI3K/Akt signal pathway (Li et al., 2019).

Fluorocontaining Pyrimidine Derivatives Synthesis

A study on fluorocontaining 1,3-dicarbonyl compounds highlighted the synthesis of pyrimidine derivatives, including reactions with urea (thiourea) to yield various substituted pyrimidines. These compounds have potential applications in various fields of medicinal chemistry and drug development (Burgart et al., 2001).

Development of Gonadotropin-Releasing Hormone Receptor Antagonists

In the context of drug discovery, particularly for the treatment of endometriosis, a study discovered novel uracil phenylethylamines bearing a butyric acid, potent as human gonadotropin-releasing hormone receptor (hGnRH-R) antagonists. This included the compound R-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyric acid sodium salt (elagolix), identified for its potency and selectivity as a hGnRH-R antagonist, showing promise in the treatment of endometriosis (Chen et al., 2008).

Synthesis of Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

A study focused on the synthesis of novel pyrimidine derivatives, including the reaction of certain compounds to afford furo[2,3-d]pyrimidine derivatives. These derivatives have potential applications in the field of organic chemistry and could be relevant in pharmaceutical research (Hassan, 2000).

Identification of Potent FLT3 Inhibitors for Psoriasis Treatment

Research on psoriasis, a chronic T-cell-mediated autoimmune disease, identified a series of pyrazolo[3,4-d]pyrimidine derivatives as potent FLT3 inhibitors. One of the compounds, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea, exhibited significant antipsoriatic effects in an animal model, indicating its potential as a drug candidate for psoriasis treatment (Li et al., 2016).

属性

IUPAC Name |

1-[4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19F4N5O3/c1-38-18-9-4-15(5-10-18)23-21(22-24(32)33-13-34-25(22)39-23)14-2-7-17(8-3-14)35-26(37)36-20-12-16(27(29,30)31)6-11-19(20)28/h2-13H,1H3,(H2,32,33,34)(H2,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZIONRFHVNRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19F4N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B1663785.png)

![6-(2-Fluorobenzyl)-2,4-Dimethyl-4,6-Dihydro-5h-Thieno[2',3':4,5]pyrrolo[2,3-D]pyridazin-5-One](/img/structure/B1663786.png)

![2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1663788.png)

![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)

![6-[4-(Diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1663791.png)

![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)